molecular formula C15H9Cl2N B020187 4,6-Dichloro-2-phenylquinoline CAS No. 100914-76-9

4,6-Dichloro-2-phenylquinoline

Cat. No. B020187
CAS RN: 100914-76-9
M. Wt: 274.1 g/mol
InChI Key: KUVLLVOLQPRLGV-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-phenylquinoline is a chemical compound with the molecular formula C15H9Cl2N and a molecular weight of 274.14 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4,6-Dichloro-2-phenylquinoline, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-phenylquinoline consists of a quinoline core with two chlorine atoms and a phenyl group attached. The average mass is 274.145 Da and the monoisotopic mass is 273.011200 Da .

Scientific Research Applications

  • Pharmaceutical and Nutraceutical Applications : A related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), synthesized using POCl3, has potential applications in pharmaceuticals and nutraceuticals (Murugavel et al., 2016).

  • Antibacterial Activity : Derivatives like 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria (Alagumuthu & Arumugam, 2017).

  • Fluorescent pH Sensor and Detection of Trinitrophenol : 2-Phenylquinoline can function as a fluorescent pH sensor and selectively detects 2,4,6-trinitrophenol (TNP) in water, thanks to its aggregation-induced emission enhancement properties and reversible fluorescence switching (Maity et al., 2018).

  • Amination for Novel Derivatives : Amination in 4-chloro-2-phenylquinoline derivatives with amide solvents leads to new 4-amino-2-phenylquinoline derivatives, showing potential for further chemical applications (Tsai et al., 2008).

  • Anticancer Applications : Compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have shown effectiveness as anticancer agents with high blood-brain barrier penetration and potent apoptosis induction (Sirisoma et al., 2009).

  • Antitumor Agents : Phenylquinoline-8-carboxamides, especially the 2-phenyl derivative, exhibit broad-spectrum activity in leukemia and solid-tumor assays, suggesting potential as antitumor agents (Atwell et al., 1988).

  • Antidepressant Activity : 2-substituted 4-phenylquinolines have shown potential as antidepressants, with specific structural configurations enhancing their activity (Alhaider et al., 1985).

  • Antioxidant and Anti-diabetic Properties : Novel chloroquinoline derivatives have shown promising antioxidant and anti-diabetic properties, suggesting potential as effective anti-diabetic agents by inhibiting Glycogen Phosphorylase (Murugavel et al., 2017).

properties

IUPAC Name

4,6-dichloro-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVLLVOLQPRLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544825
Record name 4,6-Dichloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-phenylquinoline

CAS RN

100914-76-9
Record name 4,6-Dichloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From 25.5 g of 6-chloro-2-phenyl-4-quinolinol and 50 ml of phosphorus oxychloride treated according to the procedure of Example 4(b) there was obtained 24.86 g of 4,6-dichloro-2-phenylquinoline, mp 114°-116°.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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